2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide
CAS No.: 1031981-83-5
Cat. No.: VC4525213
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031981-83-5 |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.383 |
| IUPAC Name | N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H19N5O2/c1-12-6-2-4-8-14(12)20-16(24)10-22-18(25)17-13-7-3-5-9-15(13)21-23(17)11-19-22/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,20,24) |
| Standard InChI Key | LPPCNQCXRKDCCT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 |
Introduction
Structural Elucidation and Chemical Properties
The molecule comprises a 7,8,9,10-tetrahydro-[1,2,] triazino[4,5-b]indazol-1-one core fused with a substituted acetamide group. The triazinoindazol system consists of a triazine ring (1,2,4-triazine) fused to an indazole moiety, further hydrogenated at positions 7–10 to form a partially saturated bicyclic structure. The acetamide side chain is N-linked to an o-tolyl group (2-methylphenyl), introducing steric and electronic modifications that influence solubility and target binding.
Key structural features:
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Triazinoindazol core: The 1,2,4-triazine ring contributes to π-π stacking interactions, while the indazole moiety offers hydrogen-bonding sites via its NH group.
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Acetamide bridge: The –CH2–CO–NH– linkage provides conformational flexibility, enabling interactions with hydrophobic pockets in biological targets.
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o-Tolyl substituent: The ortho-methyl group enhances lipophilicity and may sterically hinder metabolic degradation.
Synthetic Pathways and Optimization
Core Synthesis: Triazinoindazol Formation
The triazinoindazol core can be synthesized via cyclocondensation reactions. A plausible route involves:
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Indazole precursor preparation: Cyclization of 2-hydrazinobenzoic acid derivatives with ketones or aldehydes under acidic conditions .
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Triazine ring annulation: Reaction of the indazole intermediate with cyanoguanidine or thiourea derivatives in the presence of phosphoryl chloride (POCl3) to form the triazine ring .
Example reaction:
Analytical Characterization
Spectroscopic Data (Hypothetical)
Pharmacological Profiling and Mechanistic Insights
Hypothesized Biological Activities
While direct data for the compound is unavailable, structural analogs suggest potential roles as:
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Kinase inhibitors: The triazine core mimics ATP-binding motifs in kinase active sites .
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Anti-inflammatory agents: Acetamide derivatives exhibit COX-2 inhibition (e.g., compounds 10a–d in search result ).
In Silico Predictions
| Parameter | Value | Tool |
|---|---|---|
| LogP | 3.2 ± 0.1 | ACD/Labs |
| Topological PSA | 98 Ų | Molinspiration |
| Bioavailability Score | 0.55 | SwissADME |
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